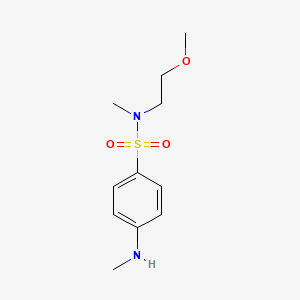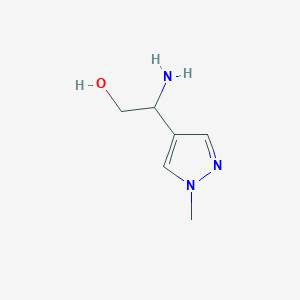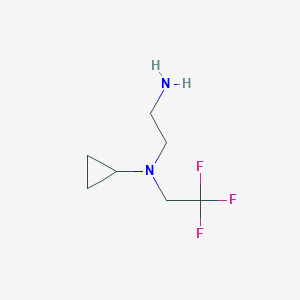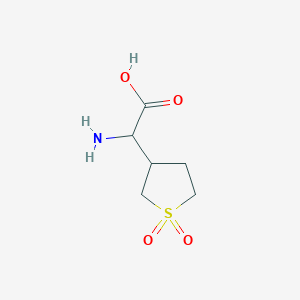
3-ブロモ-2-(2-フルオロフェノキシ)ピリジン
説明
3-Bromo-2-(2-fluorophenoxy)pyridine is a useful research compound. Its molecular formula is C11H7BrFNO and its molecular weight is 268.08 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-2-(2-fluorophenoxy)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-2-(2-fluorophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-(2-fluorophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
フッ素化ピリジンの合成
3-ブロモ-2-(2-フルオロフェノキシ)ピリジンを含むフッ素化ピリジンは、そのユニークな物理的、化学的、生物学的特性により注目されています . フッ素化ピリジンは塩基性が低く、通常、塩素化および臭素化された類似体よりも反応性が低くなっています . フッ素化ピリジンの合成は依然として課題であり、2-、3-、4-フッ素化ピリジンおよびジ-およびポリ-フッ素化ピリジンの調製のための様々な方法がレビューされています .
がんの局所放射線療法
フッ素化ピリジンから合成できるF18置換ピリジンは、様々な生物学的用途のための潜在的なイメージング剤として特に注目されています . これらは、がんの局所放射線療法に使用されています .
農産物
改善された物理的、生物学的、および環境的特性を持つ新しい農産物を探す中で、最も一般的に使用される化学的修飾の1つは、リード構造へのフッ素原子の導入です . フッ素含有置換基は、最も一般的に環状芳香族環に組み込まれ、アリール環にフッ素含有置換基を持つ多数の化合物が、農業用有効成分として市販されています .
医薬品
3-ブロモ-2-(2-フルオロフェノキシ)ピリジンを含むピリジン誘導体は、医薬品のための合成中間体として非常に需要があります . 現在、医療治療に使用されている医薬品の総売上高の約10%が、フッ素原子を含む薬剤です .
分子構造解析
3-ブロモ-2-(2-フルオロフェノキシ)ピリジンは、分子構造解析に使用できます。 DFTとHFの両方の方法を、この分子の理論的調査に使用できます . 標題化合物の分子構造を最適化し、分子静電ポテンシャル(MEP)を計算しました .
スペクトル解析
時間依存密度汎関数理論(TD-DFT)アプローチを使用して、3-ブロモ-2-(2-フルオロフェノキシ)ピリジンのHOMO(最高占有分子軌道)とLUMO(最低空分子軌道)をシミュレートできます . これは、フロンティア軌道ギャップを実現し、気相およびさまざまな溶媒における化合物のUV-Visスペクトルを計算するのに役立ちます .
分子ドッキング研究
3-ブロモ-2-(2-フルオロフェノキシ)ピリジンは、分子ドッキング研究に使用できます . これらの研究は、この分子とさまざまな生物学的標的との相互作用を理解することにより、新薬の開発に役立ちます .
物理化学的研究
3-ブロモ-2-(2-フルオロフェノキシ)ピリジンの物理化学的研究は、その特性を理解するために実施できます . これらの研究には、統計的手法を使用して分光データの助けを借りて熱力学関数を計算することが含まれます .
生化学分析
Biochemical Properties
3-Bromo-2-(2-fluorophenoxy)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of 3-Bromo-2-(2-fluorophenoxy)pyridine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Bromo-2-(2-fluorophenoxy)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways and gene expression . The compound’s ability to interact with these biomolecules is crucial for its role in modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-(2-fluorophenoxy)pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Bromo-2-(2-fluorophenoxy)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
3-Bromo-2-(2-fluorophenoxy)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate specific enzymes involved in metabolic processes, leading to changes in the levels of certain metabolites . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Bromo-2-(2-fluorophenoxy)pyridine within cells and tissues are critical for its activity and function. The compound may interact with transporters or binding proteins, affecting its localization and accumulation within specific cellular compartments . Understanding these interactions is important for determining the compound’s bioavailability and effectiveness in different tissues.
Subcellular Localization
3-Bromo-2-(2-fluorophenoxy)pyridine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is important for understanding how the compound exerts its effects on cellular processes and for developing targeted therapeutic strategies.
特性
IUPAC Name |
3-bromo-2-(2-fluorophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJJKBPLWKEOHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215809-12-3 | |
| Record name | 3-bromo-2-(2-fluorophenoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


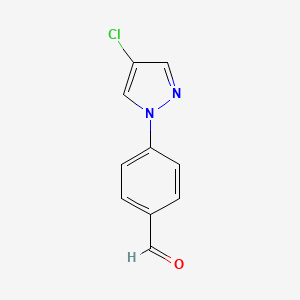
![[4-(4-Bromopyrazol-1-yl)phenyl]methanol](/img/structure/B1526463.png)
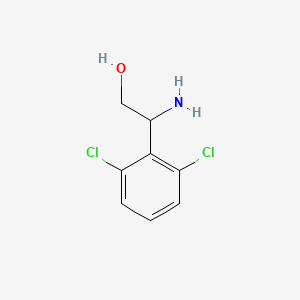

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)
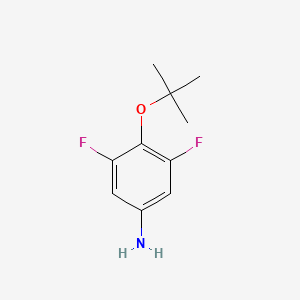
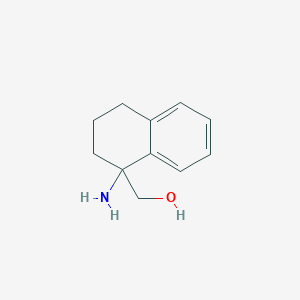

![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)

